molecular formula C11H16N2O B8459811 [1-(6-Methoxypyridin-2-yl)cyclobutyl]methanamine

[1-(6-Methoxypyridin-2-yl)cyclobutyl]methanamine

Cat. No.: B8459811
M. Wt: 192.26 g/mol
InChI Key: HBFKEYQZLXAIRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(6-Methoxypyridin-2-yl)cyclobutyl]methanamine is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol It is characterized by a cyclobutyl group attached to a methanamine moiety, with a methoxypyridinyl substituent on the cyclobutyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(6-Methoxypyridin-2-yl)cyclobutyl]methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methoxypyridine with cyclobutylamine in the presence of a suitable catalyst . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

[1-(6-Methoxypyridin-2-yl)cyclobutyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

[1-(6-Methoxypyridin-2-yl)cyclobutyl]methanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [1-(6-Methoxypyridin-2-yl)cyclobutyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1-(6-Methoxypyridin-2-yl)cyclobutyl]methanamine is unique due to its cyclobutyl ring, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

[1-(6-methoxypyridin-2-yl)cyclobutyl]methanamine

InChI

InChI=1S/C11H16N2O/c1-14-10-5-2-4-9(13-10)11(8-12)6-3-7-11/h2,4-5H,3,6-8,12H2,1H3

InChI Key

HBFKEYQZLXAIRU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=N1)C2(CCC2)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 1-(6-methoxypyridin-2-yl)cyclobutanecarbonitrile (1.7 g, 8.8 mmol, 1.0 equiv) in THF (20 mL) was added lithium aluminum hydride solution (1.0 M in THF, 11 mL, 11 mmol, 1.1 equiv). The mixture was refluxed for 1.5 hours and allowed to cool to room temperature. Water (0.43 mL) was added slowly followed by 0.43 mL of 3 M NaOH and then three additions of 0.43 mL of water (Fieser and Fieser workup). The resulting mixture was filtered through diatomaceous earth and rinsed with THF. The combined organics were dried over Na2SO4 and concentrated to dryness to give the desired product (1.6 g, 97%) as a viscous oil.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.43 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.43 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.43 mL
Type
reactant
Reaction Step Four
Yield
97%

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